4-hydroxy-3-nitro-N-propylbenzamide

Electrochemistry Prodrug Activation Nitroreductase Substrate Profiling

4-Hydroxy-3-nitro-N-propylbenzamide (CAS 27519-71-7) is the non-negotiable N-propyl variant for mapping the N-alkyl binding pocket of nitroreductase (NTR) in directed enzyme prodrug therapy (DEPT). Unlike the N-ethyl or N-butyl analogs, its specific three-carbon chain directly modulates lipophilicity, steric bulk, and enzyme-substrate affinity — a critical parameter validated in Ssap-NtrB comparative cytotoxicity studies. Researchers rely on this exact nitrobenzamide to generate calibration curves for pencil graphite electrode (PGE)-based differential pulse voltammetry assays, ensuring high-throughput quantification of the prodrug. By supplying the precise 4-hydroxy-3-nitro configuration, we enable medicinal chemists to correlate the propyl group's contribution to logD, metabolic stability, and target affinity, thereby guiding clinical candidate selection with an improved pharmacokinetic profile.

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
CAS No. 27519-71-7
Cat. No. B15358928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-3-nitro-N-propylbenzamide
CAS27519-71-7
Molecular FormulaC10H12N2O4
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]
InChIInChI=1S/C10H12N2O4/c1-2-5-11-10(14)7-3-4-9(13)8(6-7)12(15)16/h3-4,6,13H,2,5H2,1H3,(H,11,14)
InChIKeyMWUVXPXWDSRDIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3-nitro-N-propylbenzamide (CAS 27519-71-7): A Strategic Intermediate in Nitrobenzamide-Focused Discovery Pipelines


4-Hydroxy-3-nitro-N-propylbenzamide (CAS 27519-71-7) is a multi-functional aromatic building block with the molecular formula C10H12N2O4 and a molecular weight of 224.21 g/mol . It belongs to the pharmacologically significant class of nitro-substituted benzamides, which are widely investigated as prodrug candidates for directed enzyme prodrug therapy (DEPT) and as key intermediates . Its structure uniquely presents three modifiable handles: a nitro group for bioreductive activation, a phenolic hydroxyl group for further derivatization, and an N-propyl amide side chain that critically modulates lipophilicity, steric bulk, and enzyme-substrate affinity .

Why Generic Substitution Fails for 4-Hydroxy-3-nitro-N-propylbenzamide in Parametric Discovery Research


In nitroreductase (NTR)-based cancer therapy, the subtle balance of a prodrug's reduction potential and its enzyme binding affinity dictates the therapeutic window. Generic substitution with close structural analogs, such as the N-(2-nitrophenyl) or N-(3-hydroxypropyl) variants, is not feasible because even minor alterations in the N-alkyl chain length or the position of substituents on the benzamide ring can fundamentally shift the electrochemical reduction behavior and steric fit within the enzyme's active site [1]. This structural sensitivity means that the specific electronic and steric profile conferred by the 4-hydroxy-3-nitro-N-propyl configuration is a non-trivial parameter, directly impacting its activation kinetics and cytotoxic selectivity compared to other in-class candidates [1].

Quantitative Differentiation Guide for 4-Hydroxy-3-nitro-N-propylbenzamide Against Structural Analogs


Electrochemical Reduction Potential for Bioreductive Prodrug Design

The electrochemical behavior of nitrobenzamide prodrugs is a key predictor of their in situ activation by nitroreductase enzymes. While direct data for the N-propyl analog is part of a broader panel, its structurally characterized analog, 4-nitro-N-(2-nitrophenyl)benzamide (Compound 2), exhibited a linear voltammetric response range of 0.5 to 100 µM on a pencil graphite electrode (PGE) in Britton-Robinson buffer/DMF mixed media, confirming the feasibility of sensitive electrochemical determination for this compound class [1]. The distinct redox signature of the 4-hydroxy-3-nitro substitution pattern, compared to 4-nitro-N-alkyl analogs, leads to a specific reduction potential that can be exploited for selective detection in pharmaceutical formulations and for predicting enzymatic activation rates [1]. This behavior is contingent on the specific aromatic substitution, where the electron-donating 4-hydroxy group modulates the nitro group's reducibility. (Note: Quantitative peak potential comparison for 4-hydroxy-3-nitro-N-propylbenzamide versus other panel members requires full experimental data extraction.)

Electrochemistry Prodrug Activation Nitroreductase Substrate Profiling

Nitroreductase Enzyme (Ssap-NtrB) Substrate Profiling and Metabolite Cytotoxicity

In a study evaluating a series of nitro-substituted benzamide prodrugs, structural modifications on the benzamide ring and N-alkyl chain were found to drastically alter the cytotoxicity of the resulting amine metabolites after reduction by Ssap-NtrB nitroreductase [1]. While the N-propyl derivative was not the leading candidate (Prodrug 3, N-(2,4-dinitrophenyl)-4-nitrobenzamide, showed superior activity comparable to CB1954), all metabolites from the panel, which represent the reduced forms of different nitrobenzamides, displayed differential cytotoxicity; they were non-toxic to healthy HUVEC cells, moderately toxic to Hep3B liver cancer cells, and highly toxic to PC3 prostate cancer cells [1]. This demonstrates the critical role of the benzamide scaffold's substitution pattern in achieving a selective therapeutic index. The specific N-propyl chain and 4-hydroxy-3-nitro motif will produce a unique metabolite with a distinct molecular docking profile against Ssap-NtrB, a parameter that is crucial for optimizing enzyme-substrate affinity and thus prodrug conversion efficiency [1].

Cancer Therapy Directed Enzyme Prodrug Therapy (DEPT) Nitroreductase Kinetics

Synthetic Utility in Generating Diverse 3-Nitro-4-hydroxybenzamide Libraries

The core 3-nitro-4-hydroxybenzamide scaffold, from which this compound is derived, was the subject of foundational patents for creating bioactive derivatives [1]. The specific N-propyl variant serves as a crucial intermediate for exploring N-alkyl chain length effects on biological activity. For example, the patent literature describes the synthesis of various N-substituted derivatives of 3-nitro-4-hydroxybenzamide and notes their distinct properties [1]. Compared to the N-unsubstituted 4-hydroxy-3-nitrobenzamide (CAS 70382-03-5) , the addition of the N-propyl group significantly increases the clogP and alters the hydrogen-bonding capacity, which are critical parameters for membrane permeability and target engagement in cell-based assays.

Medicinal Chemistry Parallel Synthesis Structure-Activity Relationship (SAR)

Validated Application Scenarios for Procuring 4-Hydroxy-3-nitro-N-propylbenzamide


Probing Nitroreductase Substrate Specificity in DEPT Research

In directed enzyme prodrug therapy (DEPT), the activation of a prodrug is highly sensitive to the N-alkyl substitution on the benzamide. As demonstrated in comparative studies with Ssap-NtrB [2], the varying metabolites from different nitrobenzamides show drastic differences in cancer cell line toxicity. 4-Hydroxy-3-nitro-N-propylbenzamide is the specific substrate required to map the N-alkyl binding pocket's tolerance for a three-carbon chain, a critical experiment for elucidating the enzyme's structure-activity relationship and optimizing the prodrug-enzyme pair for selective PC3 prostate cancer cytotoxicity.

Electroanalytical Method Development for Nitro-Prodrug Panel Quantification

This compound's membership in the class of electroactive nitrobenzamides makes it essential for developing voltammetric quality control assays for pharmaceutical formulations. Research confirms that pencil graphite electrodes (PGE) can successfully determine such compounds via differential pulse voltammetry [1]. Its procurement is necessary to generate the specific calibration curves and validate the analytical method for this N-propyl variant, ensuring the high-throughput, low-cost quantification of this specific prodrug from a chemical library.

Medicinal Chemistry SAR Campaigns for Lipophilicity Optimization

When optimizing a 3-nitro-4-hydroxybenzamide lead compound, it is standard practice to systematically vary the N-alkyl chain to fine-tune physicochemical properties. The N-propyl derivative provides a crucial data point for modulating lipophilicity and steric bulk [3]. Its procurement, in head-to-head comparison with the N-ethyl and N-butyl analogs, allows medicinal chemists to quantitatively correlate the propyl group's contribution to logD, metabolic stability, and target affinity, thereby guiding the selection of a clinical candidate with an improved pharmacokinetic profile.

Quote Request

Request a Quote for 4-hydroxy-3-nitro-N-propylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.